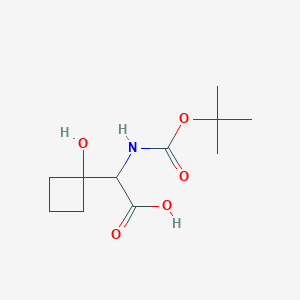
3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a pyridin-2-yl group attached to a piperazin-1-yl group, which is further attached to a phenyl group. The phenyl group is substituted with a benzamide group that carries two fluorine atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 408.453. Unfortunately, specific details such as melting point, boiling point, solubility, and other physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Metabolism and Antineoplastic Applications
- Antineoplastic Tyrosine Kinase Inhibitor: A related compound, Flumatinib, has been tested for its antineoplastic properties as a tyrosine kinase inhibitor in chronic myelogenous leukemia (CML) patients. It undergoes metabolism in humans primarily through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to several metabolic products (Gong, Chen, Deng, & Zhong, 2010).
Analytical Chemistry and Quality Control
- Capillary Electrophoresis of Related Substances: A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds structurally similar to the compound of interest. This method is significant for quality control in pharmaceuticals (Ye, Huang, Li, Xiang, & Xu, 2012).
Drug Degradation and Stability Studies
- Stability and Degradation Products: Another study focused on the degradation of imatinib mesylate under various conditions, identifying major degradation products. Understanding the stability and degradation pathways of similar compounds is essential for pharmaceutical development (Szczepek, Kosmacińska, Bielejewska, Łuniewski, Skarżyński, & Rozmarynowska, 2007).
Synthesis and Characterization
- Synthesis of Novel Benzamides: Research on the synthesis and characterization of novel benzamides and their metal complexes has been conducted. These studies are crucial for exploring new therapeutic compounds and understanding their interactions (Khatiwora, Joshi, Puranik, Darmadhikari, Athawale, Deshp, & Kashalkar, 2013).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the retrieved data. It’s important to note that this compound is not intended for human or veterinary use and is available for research purposes only.
Direcciones Futuras
While specific future directions for this compound are not available in the retrieved data, similar compounds have shown potential in medical research. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . This suggests potential future directions in the development of new drugs for the treatment of tuberculosis.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target tyrosine kinases , which play a crucial role in the regulation of cell growth and differentiation.
Mode of Action
It’s known that similar compounds, such as imatinib, inhibit the activity of tyrosine kinases . This inhibition can prevent the phosphorylation of proteins that are essential for the survival and proliferation of certain types of cancer cells.
Biochemical Pathways
The inhibition of tyrosine kinases can affect multiple signaling pathways, including the pi3k/akt/mtor pathway, which is involved in cell survival and proliferation .
Result of Action
The inhibition of tyrosine kinases can lead to the suppression of cell growth and induction of apoptosis .
Propiedades
IUPAC Name |
3,4-difluoro-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O/c24-20-9-6-18(15-21(20)25)23(30)27-19-7-4-17(5-8-19)16-28-11-13-29(14-12-28)22-3-1-2-10-26-22/h1-10,15H,11-14,16H2,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAJXWRXOFCQLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2355638.png)

![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)
![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)


![4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2355648.png)
![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2355653.png)
![(Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2355655.png)


